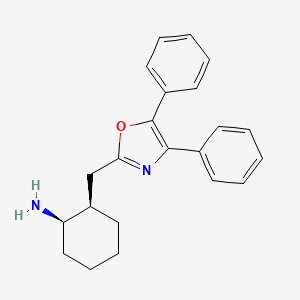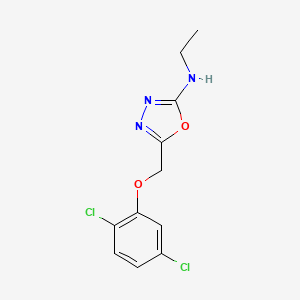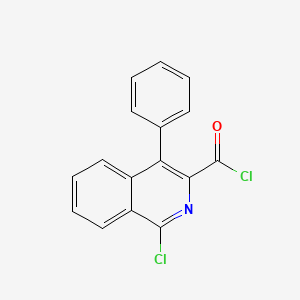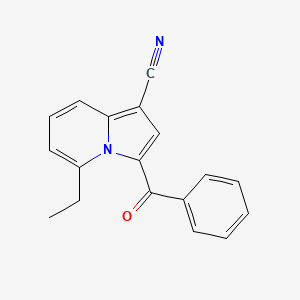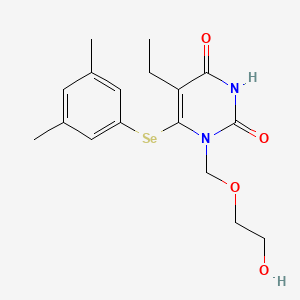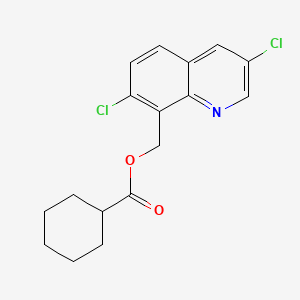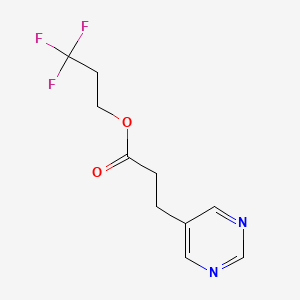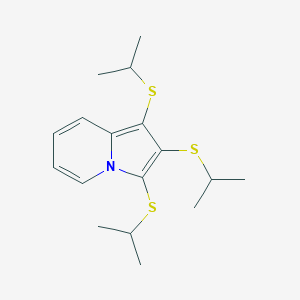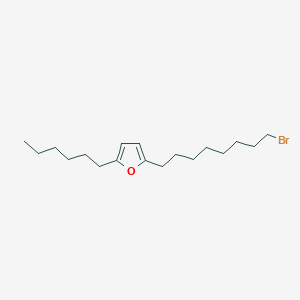
2-(8-Bromooctyl)-5-hexylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Bromooctyl)-5-hexylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an 8-bromooctyl group and a hexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromooctyl)-5-hexylfuran typically involves the reaction of a furan derivative with an 8-bromooctyl halide under suitable conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Bromooctyl)-5-hexylfuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 8-bromooctyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce furanones or other oxidized products.
Aplicaciones Científicas De Investigación
2-(8-Bromooctyl)-5-hexylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 2-(8-Bromooctyl)-5-hexylfuran depends on its specific application
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophiles, leading to the formation of new compounds.
Electrophilic and Nucleophilic Interactions: The furan ring and its substituents can participate in electrophilic and nucleophilic interactions, influencing the reactivity and properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(8-Bromooctyl)furan: Similar structure but lacks the hexyl group.
5-Hexylfuran: Similar structure but lacks the 8-bromooctyl group.
2-(8-Bromooctyl)-5-methylfuran: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
The combination of these substituents can provide distinct chemical and physical properties compared to similar compounds .
Propiedades
Número CAS |
88646-92-8 |
|---|---|
Fórmula molecular |
C18H31BrO |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
2-(8-bromooctyl)-5-hexylfuran |
InChI |
InChI=1S/C18H31BrO/c1-2-3-4-9-12-17-14-15-18(20-17)13-10-7-5-6-8-11-16-19/h14-15H,2-13,16H2,1H3 |
Clave InChI |
DTPNWHKWRVEOOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(O1)CCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)


